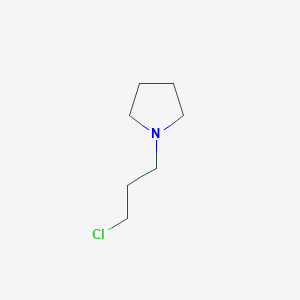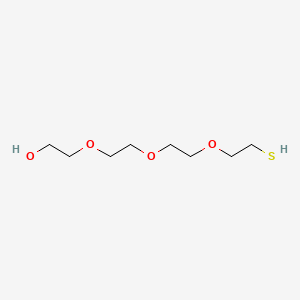
Thiol-PEG4-Alcohol
Übersicht
Beschreibung
Thiol-PEG4-Alcohol, also known as TPA, is an important class of compounds used in a variety of scientific research applications. TPA is a functionalized polyethylene glycol (PEG) molecule with a thiol group attached to one end and an alcohol group attached to the other end. It is a versatile compound that is widely used in biochemistry, biophysical research, and nanotechnology.
Wissenschaftliche Forschungsanwendungen
Materials Science: Surface Functionalization
In materials science, Thiol-PEG4-Alcohol is used for surface functionalization of materials like gold, silver, and other transition metals. The thiol group binds strongly to metal surfaces, forming a self-assembled monolayer that can be further functionalized with various chemical groups, enabling the creation of surfaces with desired properties for applications such as biosensors and catalysis .
Organic Synthesis: Click Chemistry
Thiol-PEG4-Alcohol plays a crucial role in click chemistry, where it participates in thiol-based reactions such as thiol-ene, thiol-isocyanate, and thiol-epoxy reactions. These reactions are highly efficient and occur under benign conditions, making them suitable for synthesizing complex molecules in pharmaceuticals and polymers .
Bioconjugation: Linker for PROTACs
As a bioconjugation tool, Thiol-PEG4-Alcohol serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins, and the use of Thiol-PEG4-Alcohol as a linker can improve their solubility and efficacy in cellular environments .
Polymer Chemistry: Crosslinking Agent
Lastly, Thiol-PEG4-Alcohol acts as a crosslinking agent in polymer chemistry. It can react with compounds containing maleimide, OPSS, or vinylsulfone groups to form crosslinked networks. This is useful in creating hydrogels and other polymeric materials with tailored mechanical properties .
Wirkmechanismus
Target of Action
Thiol-PEG4-Alcohol is a PEG-based PROTAC linker . The primary targets of Thiol-PEG4-Alcohol are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . This compound joins two essential ligands, crucial for forming PROTAC molecules .
Mode of Action
Thiol-PEG4-Alcohol interacts with its targets through a process known as PEGylation . The thiol group in Thiol-PEG4-Alcohol reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This interaction enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Biochemical Pathways
Thiol-PEG4-Alcohol affects the ubiquitin-proteasome system, a crucial pathway in cells that degrades proteins to regulate the concentration of particular proteins and degrade misfolded proteins . The compound’s action on this pathway results in the selective degradation of target proteins . Additionally, thiol-mediated pathways play a significant role in oxidative stress-related disorders and tumor penetration .
Pharmacokinetics
It’s known that the compound is a liquid and its solubility in DMSO is 100 mg/mL . The hydrophilic PEG spacer in Thiol-PEG4-Alcohol increases its solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Thiol-PEG4-Alcohol’s action primarily involve the degradation of target proteins . By leveraging the ubiquitin-proteasome system, Thiol-PEG4-Alcohol enables the selective degradation of these proteins . This action can have various downstream effects, depending on the specific proteins targeted.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thiol-PEG4-Alcohol. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s reactivity with maleimide, OPSS, vinylsulfone, and transition metal surfaces can be influenced by the specific conditions of the reaction environment .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c9-1-2-10-3-4-11-5-6-12-7-8-13/h9,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKYNULPAQDGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440360 | |
| Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiol-PEG4-Alcohol | |
CAS RN |
90952-27-5 | |
| Record name | Ethanol, 2-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90952-27-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

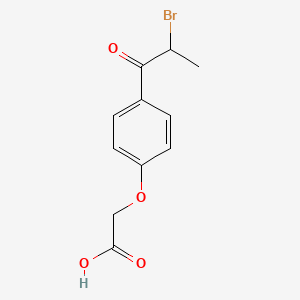
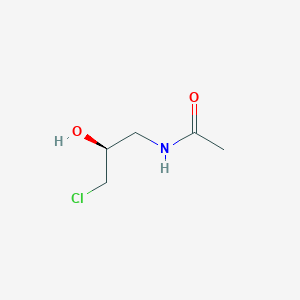
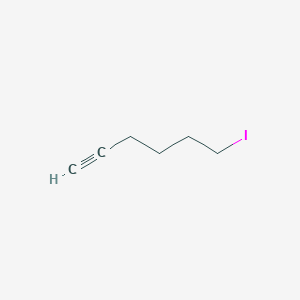
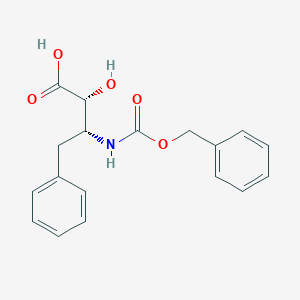



![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)


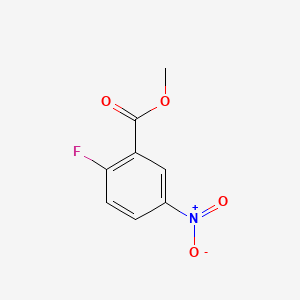
![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)
